molecular formula C5H9NO4 B14648706 2-Methyl-5-nitro-1,3-dioxane CAS No. 53898-39-8

2-Methyl-5-nitro-1,3-dioxane

Cat. No.: B14648706
CAS No.: 53898-39-8
M. Wt: 147.13 g/mol
InChI Key: UABHEPDVCHAVPW-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C5H9NO4 It is a member of the 1,3-dioxane family, which are six-membered cyclic acetals

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitro-1,3-dioxane can be synthesized through the reaction of 2-bromo-2-nitropropane-1,3-diol with a suitable catalyst. One method involves slurrying 2-bromo-2-nitropropane-1,3-diol with p-toluenesulfonic acid in benzene . The reaction conditions typically require refluxing the mixture to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a nickel catalyst.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a nickel catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

2-Methyl-5-nitro-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-1,3-dioxane involves the interaction of its nitro group with biological molecules. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of enzyme activity and disruption of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-5-nitro-1,3-dioxane: Similar structure but with a bromine atom at the 5-position.

    2-Methyl-5-nitroimidazole: Contains a nitro group but has an imidazole ring instead of a dioxane ring.

Uniqueness

2-Methyl-5-nitro-1,3-dioxane is unique due to its specific combination of a nitro group and a dioxane ring, which imparts distinct chemical and biological properties. Its stability across a wide pH range and its potential antimicrobial activity make it a valuable compound for various applications .

Properties

CAS No.

53898-39-8

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

2-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C5H9NO4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3

InChI Key

UABHEPDVCHAVPW-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(CO1)[N+](=O)[O-]

Origin of Product

United States

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